molecular formula C37H49F3N7O5P B609795 OXA-11 CAS No. 1257994-15-2

OXA-11

货号: B609795
CAS 编号: 1257994-15-2
分子量: 759.812
InChI 键: HZOFIHCVZSUCBZ-DIVCQZSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OXA-11 is a potent, novel small-molecule amino pyrimidine inhibitor (1.2 pM biochemical IC(50)) of focal adhesion kinase (FAK). This compound inhibited FAK phosphorylation at phospho-tyrosine 397 with a mechanistic IC(50) of 1 nM in TOV21G tumor cells, which translated into functional suppression of proliferation in 3-dimensional culture with an EC(50) of 9 nM. Studies of this compound activity in TOV21G tumor-cell xenografts in mice revealed a pharmacodynamic EC(50) of 1.8 nM, indicative of mechanistic inhibition of pFAK [Y397] in these tumors. This compound slows tumor growth, potentiates the anti-tumor actions of cisplatin and--when combined with VEGFR-2 blockade--reduces metastasis of pancreatic neuroendocrine tumors in RIP-Tag2 mice.

科学研究应用

Scientific Research Applications

The study of OXA-11 has significant implications in microbiology and pharmacology. Below are key areas where this compound is applied:

Antibiotic Resistance Studies

Research on this compound contributes to understanding the mechanisms behind antibiotic resistance. Studies have shown that mutations in the OXA-10 gene lead to variants like this compound, which can hydrolyze ceftazidime more effectively than its predecessors . This knowledge is vital for developing new antibiotics and inhibitors.

Clinical Microbiology

This compound is frequently isolated from clinical specimens, particularly in nosocomial infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa. Its detection helps clinicians tailor antibiotic therapy effectively. For instance, a study highlighted the successful treatment of infections caused by OXA-producing strains using combination therapies .

Genetic Characterization

Molecular characterization of this compound has been instrumental in epidemiological studies. Genetic sequencing allows researchers to track the spread of resistant strains within healthcare settings and communities. This information aids public health officials in implementing control measures .

Case Studies

Several case studies illustrate the implications of this compound in clinical settings:

Case Study 1: Ceftazidime Resistance

A study involving Pseudomonas aeruginosa isolates demonstrated that strains producing this compound exhibited significantly higher minimum inhibitory concentrations (MICs) for ceftazidime compared to non-producing strains. This finding underscores the importance of routine susceptibility testing in clinical laboratories .

Case Study 2: Treatment Outcomes

In a reported case, a patient with a carbapenem-resistant Acinetobacter baumannii infection was treated successfully with a combination of sulbactam and durlobactam, highlighting the significance of understanding specific beta-lactamase profiles such as this compound for effective treatment strategies .

Data Table: Characteristics of OXA Variants

VariantHydrolysis ActivityKey MutationsResistance Profile
OXA-10LowN143SLimited to penicillins
This compoundHighN143S, G157DExtended-spectrum cephalosporins
OXA-14ModerateD157GCeftriaxone and aztreonam
OXA-23HighVariousCarbapenems

属性

CAS 编号

1257994-15-2

分子式

C37H49F3N7O5P

分子量

759.812

IUPAC 名称

diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate

InChI

InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26-

InChI 键

HZOFIHCVZSUCBZ-DIVCQZSQSA-N

SMILES

COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

OXA-11;  OXA 11;  OXA11.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OXA-11
Reactant of Route 2
Reactant of Route 2
OXA-11
Reactant of Route 3
Reactant of Route 3
OXA-11
Reactant of Route 4
Reactant of Route 4
OXA-11
Reactant of Route 5
OXA-11
Reactant of Route 6
OXA-11

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。